tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
CAS No.:
Cat. No.: VC17427387
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24N2O3 |
|---|---|
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate |
| Standard InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-17-9-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
| Standard InChI Key | KHVXQKCRFSXIID-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1COCC12CCNCC2 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
tert-Butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate features a spiro[4.5]decane core, where a piperidine ring is fused to a tetrahydrofuran moiety via a shared carbon atom (spiro carbon). The tert-butyl carbamate group (-OC(=O)N(Boc)) is appended to the nitrogen atom at position 4 of the spirocyclic system . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₃ | |
| Molecular Weight | 256.34 g/mol | |
| IUPAC Name | tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate | |
| Canonical SMILES | CC(C)(C)OC(=O)NC1COCC12CCNCC2 |
The spiro architecture imposes conformational rigidity, enhancing binding specificity in biological targets. X-ray crystallography of analogous compounds confirms a chair conformation for the piperidine ring and envelope geometry for the tetrahydrofuran component .
Spectral Data and Computational Analysis
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ 1.43 ppm, singlet) and carbamate carbonyl (δ 155–160 ppm in ¹³C NMR). Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, indicative of moderate polarity . The compound’s LogP (octanol-water partition coefficient) is estimated at 1.8, suggesting favorable membrane permeability.
Synthesis and Industrial Production
Scalability and Optimization
MolCore BioPharmatech reports kilogram-scale production under ISO-certified conditions, emphasizing reproducibility and low impurity profiles (≤0.5% by GC-MS) . Key challenges include minimizing epimerization at the spiro carbon and ensuring regioselective Boc protection.
Pharmaceutical Applications
Role in PROTAC Development
This compound serves as a linchpin in PROTACs, bifunctional molecules that degrade disease-causing proteins. By conjugating the Boc-protected spirocyclic amine to a target-binding ligand (e.g., RMC-4550) and an E3 ubiquitin ligase recruiter (e.g., pomalidomide), researchers have developed SHP2 phosphatase degraders with submicromolar DC₅₀ values .
Kinase and Enzyme Inhibition
Structural analogs demonstrate allosteric inhibition of SHP2, a phosphatase implicated in Noonan syndrome and juvenile myelomonocytic leukemia. In vitro studies show IC₅₀ values of 0.5–2.0 μM against SHP2 mutants (e.g., E76K) .
Future Directions and Research Opportunities
Expanding PROTAC Targets
Ongoing research explores this scaffold’s utility in degrading oncogenic kinases (e.g., BTK, EGFR) and transcription factors. Computational docking studies predict high compatibility with cereblon-based ligase systems .
Enhancing Synthetic Efficiency
Flow chemistry and enzymatic catalysis are under investigation to reduce reaction steps and improve enantiomeric excess (>99% ee) .
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